5-Bromo-3-(thiophen-2-yl)-1H-indazole
Overview
Description
5-Bromo-3-(thiophen-2-yl)-1H-indazole is a useful research compound. Its molecular formula is C11H7BrN2S and its molecular weight is 279.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
5-Bromo-3-(thiophen-2-yl)-1H-indazole and its derivatives are synthesized through various chemical processes, often involving regioselective protection and subsequent amine coupling reactions. These compounds are of interest due to their potential biological activities and applications in drug development. For instance, indazoles are selectively protected under specific conditions, leading to novel derivatives through Buchwald reactions with various amines (Slade et al., 2009).
Antimicrobial and Antifungal Activities
The synthesis of new S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols, closely related to the compound of interest, demonstrates significant antibacterial activity against various microbial strains. These compounds compete with kanamycin, suggesting potential for further investigation against multi-resistant strains of microorganisms (Voprosy Khimii i Khimicheskoi Tekhnologii, 2020).
Anticancer Potential
Research into the synthesis, characterization, and evaluation of novel compounds combining thiophene and benzimidazole or 1,2,4-triazole moieties highlights the interest in thiophene-containing compounds due to their diverse biological activities, including anticancer, antibacterial, antiviral, and antioxidant properties. These findings suggest the potential utility of thiophene-containing derivatives in cancer treatment (Mabkhot et al., 2017).
Antidepressant Properties
Compounds synthesized from 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole, through reactions with sodium phenolates and thiophenolate, have shown antidepressant properties in tail-suspension and forced-swim tests, comparable to imipramine. These compounds are predicted to have low toxicity risks and satisfactory pharmacokinetic characteristics, complying with Lipinski’s rule of five (Klen et al., 2017).
Mechanism of Action
Target of Action
Indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . This suggests that 5-Bromo-3-(thiophen-2-yl)-1H-indazole may also interact with various biological targets.
Mode of Action
It is known that indole derivatives can interact with their targets in a variety of ways, leading to changes in cellular processes . The bromine and thiophene groups in this compound may enhance its binding affinity or alter its interaction with targets.
Biochemical Pathways
Indole derivatives have been reported to possess various biological activities, suggesting that they may affect a wide range of biochemical pathways .
Result of Action
Indole derivatives have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . Therefore, this compound may have similar effects.
Properties
IUPAC Name |
5-bromo-3-thiophen-2-yl-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2S/c12-7-3-4-9-8(6-7)11(14-13-9)10-2-1-5-15-10/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQXXMHJJVLCNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NNC3=C2C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670297 | |
Record name | 5-Bromo-3-(thiophen-2-yl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
911305-81-2 | |
Record name | 5-Bromo-3-(2-thienyl)-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=911305-81-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-3-(thiophen-2-yl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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